molecular formula C10H11NO2 B1304150 1,2,3,4-Tetrahydroquinoline-8-carboxylic acid CAS No. 34849-19-9

1,2,3,4-Tetrahydroquinoline-8-carboxylic acid

Cat. No. B1304150
CAS RN: 34849-19-9
M. Wt: 177.2 g/mol
InChI Key: PLTGFWDGFXPMCJ-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinoline-8-carboxylic acid is a chemical compound that is a conformationally constrained analogue of tyrosine, an amino acid. It is a core structural element in several peptide-based drugs and biologically active compounds. The compound is characterized by its tetrahydroquinoline backbone and the presence of a carboxylic acid functional group.

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinoline derivatives has been approached through various strategies. One method involves the Pictet-Spengler reaction followed by catalytic dehalogenation to produce 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid in high optical purity . Another approach for synthesizing doubly constrained derivatives utilizes cyclocondensation followed by cyclopropanation, yielding O- and N-protected derivatives suitable for peptide synthesis [

Scientific Research Applications

Overview

1,2,3,4-Tetrahydroquinoline derivatives have garnered significant attention in scientific research due to their broad spectrum of biological and therapeutic activities. This exploration highlights the applications of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid and its derivatives across various scientific domains, excluding information related to drug use, dosage, and side effects.

Therapeutic Applications

1,2,3,4-Tetrahydroisoquinoline derivatives have been studied extensively for their potential therapeutic applications. These compounds are recognized for their neuroprotective properties, acting as endogenous Parkinsonism-preventing agents in mammals. Their anticancer activities have been exemplified by the FDA approval of trabectedin for treating soft tissue sarcomas, indicating the significance of these derivatives in cancer drug discovery. Furthermore, these derivatives have shown promise in treating infectious diseases like malaria, tuberculosis, and HIV, as well as in managing metabolic and central nervous system disorders (Singh & Shah, 2017).

Chemical and Pharmacological Insights

The structural modifications of 8-hydroxyquinoline, a closely related compound, have been extensively researched to develop potent drug molecules for treating various life-threatening diseases, including cancer and neurodegenerative disorders. The metal chelation properties of these derivatives make them viable candidates for drug development, underscoring the versatility of the tetrahydroquinoline scaffold in medicinal chemistry (Gupta, Luxami, & Paul, 2021).

Analytical and Spectroscopic Applications

In the field of analytical chemistry, 1,2,3,4-tetrahydroquinoline derivatives have been employed as probes for studying peptide dynamics and structure. For instance, the paramagnetic amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid), with its rigid cyclic structure, has been instrumental in analyzing peptide secondary structures and interactions with biological membranes. This highlights the utility of tetrahydroquinoline derivatives in providing molecular insights into peptide behavior and membrane interactions (Schreier et al., 2012).

Safety and Hazards

The safety information available indicates that this compound may cause serious eye irritation, respiratory irritation, and may be harmful if swallowed . It is also known to cause skin irritation .

properties

IUPAC Name

1,2,3,4-tetrahydroquinoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10(13)8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,11H,2,4,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTGFWDGFXPMCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC=C2)C(=O)O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382931
Record name 1,2,3,4-Tetrahydroquinoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34849-19-9
Record name 1,2,3,4-Tetrahydroquinoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of quinoline-8-carboxylic acid (85 mg) in ethanol (15 ml) was hydrogenated over PtO2 (250 mg) at 50 psi and room temperature for 2 hours. The catalyst was removed by filtration through keiselguhr and the filtrate concentrated in vacuo to afford the title compound (80 mg).
Quantity
85 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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